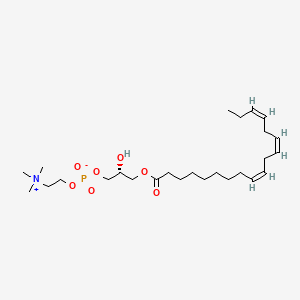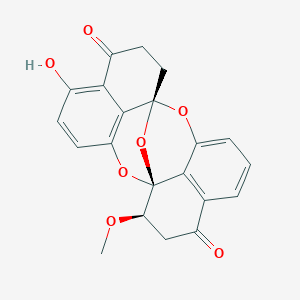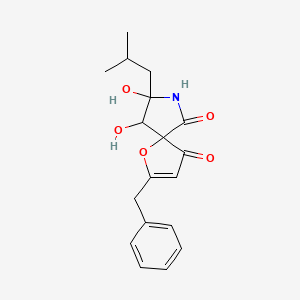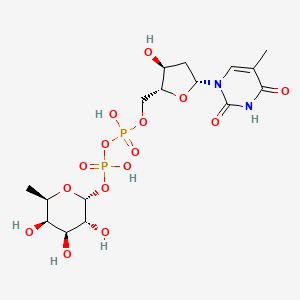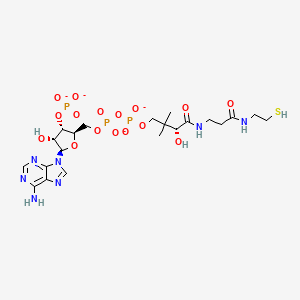
oleoyl-CoA(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleoyl-CoA(4-) is an octadecenoyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate functions of oleoyl-CoA. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an oleoyl-CoA.
Applications De Recherche Scientifique
Interaction with Phosphatidylcholine and Serum Albumin
Oleoyl-CoA interacts with phosphatidylcholine (PC) bilayers and bovine serum albumin (BSA), as evidenced by NMR spectroscopy studies. The binding of oleoyl-CoA to PC vesicles and BSA can be detected by changes in carbon and phosphorus chemical shifts. These interactions highlight oleoyl-CoA's role in cellular processes involving lipid bilayers and protein binding (Boylan & Hamilton, 1992).
Metabolism in Soybean Genotypes
Research on soybean genotypes shows that oleoyl-CoA is actively involved in the metabolism of oleic acid. The study compared the metabolism of oleoyl-CoA in different soybean genotypes, indicating its central role in fatty acid synthesis and modification processes (Martin & Rinne, 1986).
Role in Oleate Desaturation in Leaves
In a study on leaf microsomal preparations, oleoyl-CoA was shown to participate in oleate desaturation, a crucial step in the biosynthesis of linoleic acid. This demonstrates the enzyme's significant role in fatty acid metabolism in plant leaves (Slack, Roughan, & Terpstra, 1976).
Inhibition of Adenine Nucleotide Translocase Activity
Oleoyl-CoA can inhibit adenine nucleotide translocase activity in rat liver mitochondria, linking it to regulatory mechanisms in cellular respiration and metabolism (Shug, Lerner, Elson, & Shrago, 1971).
Synthesizing Activity in Rat Kidney
An oleamide synthetase found in rat tissues uses oleoyl-CoA as a substrate, indicating its involvement in the biosynthesis of primary fatty acid amides, which are important lipid signaling molecules (Driscoll, Chaturvedi, & Mueller, 2007).
Link to KATP Channels in the Heart
Oleoyl-CoA has been found to directly link metabolism to KATP channels in cardiac muscle cells, demonstrating its role in modulating heart function and metabolism (Liu, Hanley, Ray, & Daut, 2001).
Chloroplast Glycerol-3-Phosphate Acyltransferase Activity
In chloroplasts, glycerol-3-phosphate acyltransferases can use oleoyl-CoA as a substrate for acylating glycerol 3-phosphate, underscoring its importance in plant lipid metabolism (Frentzen, Heinz, McKeon, & Stumpf, 2005).
Propriétés
Nom du produit |
oleoyl-CoA(4-) |
|---|---|
Formule moléculaire |
C39H64N7O17P3S-4 |
Poids moléculaire |
1028 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/p-4/b12-11-/t28-,32-,33-,34+,38-/m1/s1 |
Clé InChI |
XDUHQPOXLUAVEE-BPMMELMSSA-J |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





